molecular formula C5H10N4 B1203566 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine CAS No. 61012-32-6

2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine

Cat. No.: B1203566
CAS No.: 61012-32-6
M. Wt: 126.16 g/mol
InChI Key: FZSOHMVWLBLDDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine is an organic compound belonging to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms.

Future Directions

The future directions for “2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine” could involve further exploration of its potential biological activities, given that some 1,2,4-triazole derivatives have shown promising anticancer properties . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.

Biochemical Analysis

Biochemical Properties

2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine plays a significant role in biochemical reactions. It interacts with enzymes such as serine/threonine-protein kinases and glycogen synthase kinase-3 beta . These interactions are crucial for regulating various cellular processes, including metabolism and cell survival. The compound’s ability to form hydrogen bonds and its lipophilicity contribute to its biochemical properties .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis . Additionally, the compound’s interaction with PARP-1 can lead to cell dysfunction or necrotic cell death when overactivated .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to serine/threonine-protein kinases and glycogen synthase kinase-3 beta, modulating their activity . These interactions result in the regulation of metabolic and proliferative processes within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects on cellular processes, while high doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in these pathways is essential for maintaining cellular homeostasis and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . The localization is crucial for its activity and function within the cell .

Preparation Methods

The synthesis of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-thiol with ethyl bromoacetate, followed by reduction and subsequent amination . Another approach includes the use of microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times . Industrial production methods often involve optimizing these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-4-7-5(2-3-6)9-8-4/h2-3,6H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSOHMVWLBLDDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80209892
Record name Iem 813
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61012-32-6
Record name 3-Methyl-1H-1,2,4-triazole-5-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61012-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Beta-aminoethyl)-5-methyl-1,2,4-triazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061012326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iem 813
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the primary mechanism of action of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine (IEM-813)?

A: IEM-813 acts as a selective agonist of histamine H1 receptors [, , ]. This means it binds to and activates these receptors, mimicking the effects of histamine at these specific sites.

Q2: How does the activity of IEM-813 compare to histamine at different histamine receptor subtypes?

A: Studies have shown that IEM-813 displays a greater affinity for H1 receptors, particularly those found in the gut, compared to H2 receptors located in the stomach and atrium []. This selectivity towards H1 receptors differentiates its action from histamine, which can activate both H1 and H2 receptors.

Q3: Can IEM-813 influence histamine secretion in the stomach?

A: Research suggests that IEM-813, despite being a selective H1 agonist, does not suppress histamine secretion in the stomach [, ]. This finding suggests that H1 receptors do not play a significant role in regulating histamine secretion in the gastric mucosa.

Q4: Does IEM-813 have any effect on estrogen-induced suppression of compensatory ovarian hypertrophy (COH)?

A: Interestingly, administration of IEM-813 has been observed to prevent the suppressive effects of diethylstilbestrol (a synthetic estrogen) on COH in rats []. This suggests a potential interaction between histaminergic pathways and estrogenic signaling in the regulation of ovarian function, although the exact mechanisms remain to be fully elucidated.

Q5: Are there any structural differences between IEM-813 and other 3-(beta-aminoethyl)-1,2,4-triazole derivatives that could explain their varying receptor selectivity?

A: While the provided research doesn't delve into the specific structural nuances responsible for receptor selectivity, it highlights that subtle modifications within the 3-(beta-aminoethyl)-1,2,4-triazole scaffold can significantly alter the affinity towards H1 and H2 receptors [, ]. For example, IEM-759, another derivative, demonstrates a greater preference for H2 receptors. This emphasizes the importance of structure-activity relationships in this class of compounds. Further research is needed to pinpoint the exact structural features dictating the selectivity of IEM-813 towards H1 receptors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.